molecular formula C13H25N3O5 B6303725 acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid CAS No. 113688-65-6

acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid

Cat. No.: B6303725
CAS No.: 113688-65-6
M. Wt: 303.35 g/mol
InChI Key: WNQWYTLZZGKKGB-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid is a compound that combines the properties of acetic acid and a specific amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid typically involves the following steps:

    Formation of the Pyrrolidine-2-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonyl compound under controlled conditions to form the pyrrolidine-2-carbonyl intermediate.

    Coupling with 6-aminohexanoic Acid: The pyrrolidine-2-carbonyl intermediate is then coupled with 6-aminohexanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbonyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to a primary amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Scientific Research Applications

Acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic Acid: A simple carboxylic acid with widespread use in industry and research.

    6-Aminohexanoic Acid: An amino acid derivative used in the synthesis of various compounds.

    Pyrrolidine-2-carbonyl Compounds: A class of compounds with diverse chemical and biological properties.

Uniqueness

Acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.C2H4O2/c12-6-2-1-4-9(11(16)17)14-10(15)8-5-3-7-13-8;1-2(3)4/h8-9,13H,1-7,12H2,(H,14,15)(H,16,17);1H3,(H,3,4)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQWYTLZZGKKGB-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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